Cas no 845290-58-6 (2-Methyl-2,8-diazaspiro5.5undecane)

2-Methyl-2,8-diazaspiro[5.5]undecane is a spirocyclic amine compound featuring a rigid bicyclic structure, which enhances its utility as a versatile intermediate in organic synthesis and pharmaceutical applications. Its unique spirocyclic framework contributes to stereochemical control, making it valuable for constructing complex molecular architectures. The compound’s nitrogen atoms provide sites for further functionalization, enabling its use in the development of ligands, catalysts, and bioactive molecules. Its stability and well-defined geometry also make it suitable for applications in medicinal chemistry, particularly in the design of receptor-targeting agents. The product is typically supplied with high purity to ensure consistent performance in research and industrial processes.
2-Methyl-2,8-diazaspiro5.5undecane structure
845290-58-6 structure
Product Name:2-Methyl-2,8-diazaspiro5.5undecane
CAS No:845290-58-6
MF:C10H20N2
MW:168.279202461243
MDL:MFCD03768342
CID:832179
PubChem ID:3623048
Update Time:2025-05-28

2-Methyl-2,8-diazaspiro5.5undecane Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-2,8-diazaspiro[5.5]undecane
    • 2,8-Diazaspiro[5.5]undecane, 2-Methyl-
    • CHEMBRDG-BB 4002269
    • MFCD03768342
    • SB41930
    • 2-methyl-2,8-diazaspiro[5.5]undecane, AldrichCPR
    • DTXSID80394393
    • CS-0000453
    • AKOS005173452
    • A864109
    • Spiro[5.5]undecane, 2-methyl-2,8-diaza-
    • BP-10066
    • SCHEMBL258809
    • HHIKCULWCMZQRO-UHFFFAOYSA-N
    • BS-36940
    • 845290-58-6
    • FT-0683371
    • CHEMBL2179393
    • 2-methyl-2,8-diazaspiro[55]undecane
    • ALBB-011797
    • STK661682
    • 2-Methyl-2,8-diazaspiro5.5undecane
    • MDL: MFCD03768342
    • Inchi: 1S/C10H20N2/c1-12-7-3-5-10(9-12)4-2-6-11-8-10/h11H,2-9H2,1H3
    • InChI Key: HHIKCULWCMZQRO-UHFFFAOYSA-N
    • SMILES: N1(C)CCCC2(CNCCC2)C1

Computed Properties

  • Exact Mass: 168.16300
  • Monoisotopic Mass: 168.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • Density: 0.98
  • Boiling Point: 218°C at 760 mmHg
  • Flash Point: 72.3°C
  • Refractive Index: 1.517
  • PSA: 15.27000
  • LogP: 1.34850

2-Methyl-2,8-diazaspiro5.5undecane Security Information

  • HazardClass:IRRITANT

2-Methyl-2,8-diazaspiro5.5undecane Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Methyl-2,8-diazaspiro5.5undecane Pricemore >>

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2-Methyl-2,8-diazaspiro5.5undecane Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:845290-58-6)2-Methyl-2,8-diazaspiro5.5undecane
Order Number:A864109
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:44
Price ($):1228.0
Email:sales@amadischem.com

Additional information on 2-Methyl-2,8-diazaspiro5.5undecane

Recent Advances in the Study of 2-Methyl-2,8-diazaspiro[5.5]undecane (CAS: 845290-58-6): A Comprehensive Research Brief

2-Methyl-2,8-diazaspiro[5.5]undecane (CAS: 845290-58-6) is a spirocyclic amine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. This research brief synthesizes the latest findings on this compound, highlighting its chemical characteristics, synthetic pathways, and emerging biological activities.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-Methyl-2,8-diazaspiro[5.5]undecane as a scaffold for designing selective serotonin receptor modulators. The research team utilized computational docking studies to optimize the compound's interactions with 5-HT receptors, followed by in vitro validation using radioligand binding assays. Their results indicated a promising affinity for 5-HT1A and 5-HT7 subtypes, suggesting potential applications in neuropsychiatric disorders. The study also reported improved metabolic stability compared to earlier generation compounds, attributed to the spirocyclic structure's conformational rigidity.

In the realm of synthetic methodology, a breakthrough was achieved by researchers at the University of Tokyo who developed a novel asymmetric synthesis route for 845290-58-6. Their approach, detailed in a 2024 Nature Communications article, employed a palladium-catalyzed [3+2] cycloaddition strategy that achieved 98% enantiomeric excess. This advancement addresses previous challenges in obtaining optically pure forms of the compound, which is crucial for pharmacological applications where stereochemistry significantly impacts biological activity. The team also demonstrated the scalability of their method, producing multi-gram quantities with consistent purity.

Emerging preclinical data presented at the 2024 American Chemical Society National Meeting revealed unexpected applications of 2-Methyl-2,8-diazaspiro[5.5]undecane in cancer therapeutics. Derivatives of this compound were shown to act as potent inhibitors of histone demethylases, particularly targeting the KDM4 family. The lead compound in this series exhibited nanomolar potency in enzyme inhibition assays and demonstrated significant antiproliferative effects in various cancer cell lines, including those resistant to current epigenetic therapies. These findings open new avenues for developing targeted epigenetic modulators based on this structural motif.

From a drug metabolism perspective, recent pharmacokinetic studies have provided valuable insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 845290-58-6 derivatives. A comprehensive 2024 publication in Drug Metabolism and Disposition characterized the metabolic pathways of several analogs, identifying cytochrome P450 2D6 as the primary metabolizing enzyme. The study also reported favorable blood-brain barrier penetration for most derivatives, supporting their potential as CNS-targeting agents. These data are instrumental in guiding future structure-activity relationship (SAR) optimization efforts.

The safety profile of 2-Methyl-2,8-diazaspiro[5.5]undecane-based compounds has been systematically evaluated in recent toxicological assessments. A GLP-compliant study conducted by an international consortium found that the core structure exhibits minimal off-target activity at standard therapeutic concentrations, with no significant hERG channel inhibition or genotoxicity observed. However, researchers noted that certain N-substituted derivatives showed dose-dependent hepatotoxicity, emphasizing the need for careful structural modifications during lead optimization phases.

Looking forward, the versatility of 845290-58-6 as a building block continues to inspire innovative applications. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimeras) designs and as a component of novel drug delivery systems. The compound's balanced lipophilicity and hydrogen bonding capacity make it particularly suitable for these advanced therapeutic modalities. Several pharmaceutical companies have reportedly initiated preclinical development programs based on this scaffold, with potential indications ranging from neurodegenerative diseases to oncology.

In conclusion, 2-Methyl-2,8-diazaspiro[5.5]undecane represents a privileged structure in medicinal chemistry with expanding applications across multiple therapeutic areas. The convergence of synthetic accessibility, favorable physicochemical properties, and diverse biological activities positions this compound as a valuable tool for drug discovery. Future research should focus on further elucidating its structure-activity relationships and exploring novel derivatives with enhanced selectivity and therapeutic indices.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:845290-58-6)2-Methyl-2,8-diazaspiro5.5undecane
A864109
Purity:99%
Quantity:5g
Price ($):1228.0
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